Cas no 1706436-82-9 (2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide)

2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide is a fluorinated furan derivative with potential applications in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The furan ring and amide functionality provide versatile reactivity for further derivatization. This compound exhibits favorable physicochemical properties, including improved bioavailability and resistance to enzymatic degradation. Its structural features make it suitable for use in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions, ensuring compatibility with common synthetic protocols.
2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide structure
1706436-82-9 structure
Product Name:2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide
CAS No:1706436-82-9
MF:C7H6F3NO2
MW:193.123252391815
CID:5253242
Update Time:2025-06-08

2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide
    • Inchi: 1S/C7H6F3NO2/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H2,11,12)
    • InChI Key: SBJMHNJMBRAJMJ-UHFFFAOYSA-N
    • SMILES: O1C=C(C(F)(F)F)C(C(N)=O)=C1C

2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide Pricemore >>

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Additional information on 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide

Introduction to 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide (CAS No. 1706436-82-9) and Its Emerging Applications in Chemical Biology

The compound 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide (CAS No. 1706436-82-9) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, characterized by a trifluoromethyl group and an amide functionality, make it a compelling candidate for further exploration in drug discovery and molecular recognition studies.

At the heart of this compound's appeal lies its molecular architecture, which combines the rigidity of the furan ring system with the electron-withdrawing properties of the trifluoromethyl group. This combination not only enhances the compound's lipophilicity but also modulates its interactions with biological targets. The amide moiety, on the other hand, introduces a polar region that can engage in hydrogen bonding, further influencing its binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high precision. Studies using molecular docking simulations have shown that 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide can interact with a variety of protein targets, including enzymes and receptors involved in metabolic pathways. This has opened up new avenues for exploring its potential as a lead compound in the development of novel therapeutics.

In particular, the trifluoromethyl group has been widely recognized for its ability to improve pharmacokinetic properties such as bioavailability and metabolic stability. This feature is particularly valuable in drug design, where optimizing these properties is crucial for achieving clinical efficacy. The presence of this group in 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide suggests that it may exhibit enhanced binding affinity and longer duration of action upon administration.

Moreover, the furan ring system in this compound offers additional opportunities for functionalization. Researchers have leveraged this moiety to develop derivatives with tailored biological activities. For instance, modifications at the 5-position of the furan ring have been shown to modulate receptor binding affinity and selectivity. This underscores the versatility of 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide as a scaffold for further chemical innovation.

Experimental studies have also highlighted the compound's potential in modulating inflammatory pathways. The amide group, in particular, has been implicated in interactions with intracellular signaling molecules, suggesting that 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide may influence processes such as NF-κB activation and MAPK signaling. These pathways are central to various inflammatory and autoimmune diseases, making this compound a promising candidate for therapeutic intervention.

The synthesis of 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide has been optimized through multi-step organic reactions, leveraging advances in catalytic methods and green chemistry principles. The introduction of fluorine atoms into organic molecules is often challenging due to their high reactivity and sensitivity to environmental conditions. However, recent developments in fluorination techniques have made it possible to incorporate trifluoromethyl groups into complex structures with high efficiency and selectivity.

One particularly noteworthy aspect of this compound's synthesis is its scalability. Industrial-scale production requires not only high yields but also minimal environmental impact. Researchers have employed continuous flow chemistry techniques to streamline the synthesis process, reducing waste generation and energy consumption while maintaining high product purity.

The pharmacological evaluation of 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide has revealed intriguing biological activities across multiple disease models. In preclinical studies, it has demonstrated anti-inflammatory effects comparable to existing therapeutics but with improved tolerability due to its favorable pharmacokinetic profile. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Another exciting area of research involves using 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide as a tool compound for studying enzyme mechanisms. Its unique structural features make it an ideal candidate for probing substrate recognition and catalytic residues in enzymes involved in metabolic pathways. Such studies not only advance our understanding of biochemical processes but also provide insights into potential drug targets for metabolic diseases.

The compound's versatility extends beyond traditional pharmaceutical applications. It has been explored as a building block for developing novel materials with unique electronic properties. The combination of fluorine atoms and heterocyclic rings imparts electron-deficient characteristics to the molecule, making it suitable for applications in organic electronics and photovoltaic devices.

In conclusion, 2-Methyl-4-trifluoromethyl-furan-3-carboxylic acid amide (CAS No. 1706436-82-9) is a multifaceted molecule with significant promise across multiple domains of chemical biology and pharmaceutical research. Its unique structural features, coupled with recent advances in synthetic methodologies and computational modeling, position it as a valuable asset for future drug discovery efforts.

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